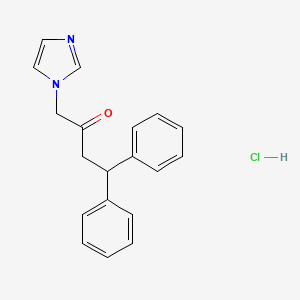
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride, also known as CLP290, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was first synthesized in 2005 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
作用机制
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride acts as a positive allosteric modulator of TRPC6 channels, which are expressed in various neuronal tissues. By binding to a specific site on the channel, this compound enhances the activity of TRPC6, leading to an increase in intracellular calcium levels. This, in turn, leads to the activation of downstream signaling pathways that modulate neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on neuronal tissues. It increases the amplitude and duration of calcium signals in neurons, enhances synaptic transmission, and modulates the activity of various ion channels and receptors. These effects are thought to underlie the therapeutic potential of this compound in neurological disorders.
实验室实验的优点和局限性
One of the major advantages of 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride is its selectivity for TRPC6 channels, which allows for targeted modulation of neuronal activity. It is also relatively easy to synthesize and has been extensively characterized in vitro and in vivo. However, there are some limitations to its use in lab experiments. This compound has poor solubility in aqueous solutions, which can limit its effectiveness in some assays. It also has limited bioavailability and may require high doses to achieve therapeutic effects.
未来方向
There are several potential future directions for research on 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride. One area of interest is the development of more potent and selective TRPC6 modulators that can be used in a clinical setting. Another direction is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on neuronal activity and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride involves a multi-step process that begins with the reaction of 1H-imidazole with benzaldehyde to form 1-(1H-imidazol-1-yl)benzene. This intermediate is then reacted with 4,4-diphenylbutan-2-one in the presence of a reducing agent to yield this compound. The final product is obtained as a hydrochloride salt.
科学研究应用
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride has been primarily studied for its potential therapeutic applications in neurological disorders such as epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to modulate the activity of a specific ion channel called TRPC6, which is involved in the regulation of calcium signaling in neurons. By selectively targeting this ion channel, this compound has the potential to modulate neuronal excitability and reduce the severity of seizures and neuropathic pain.
属性
IUPAC Name |
1-imidazol-1-yl-4,4-diphenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O.ClH/c22-18(14-21-12-11-20-15-21)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-12,15,19H,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSITLPEDYABLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)CN2C=CN=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

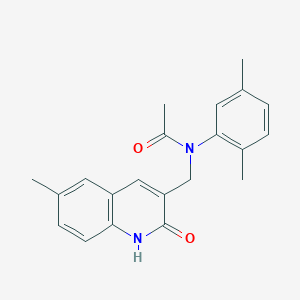
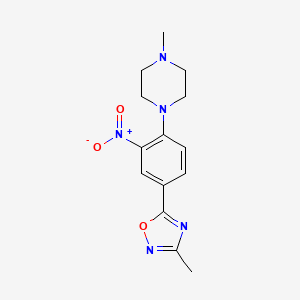
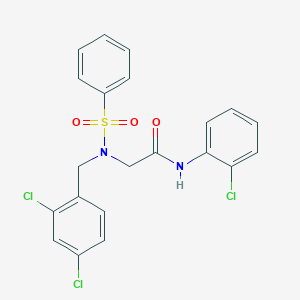
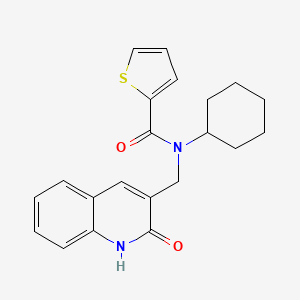
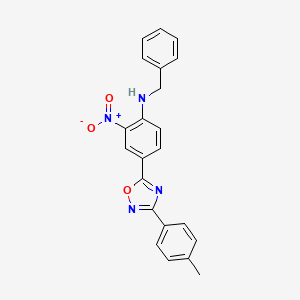


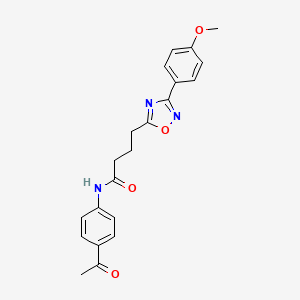
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7696800.png)
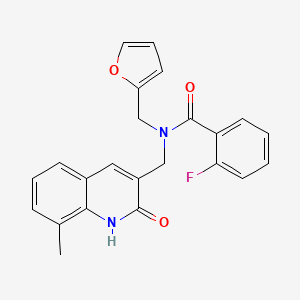
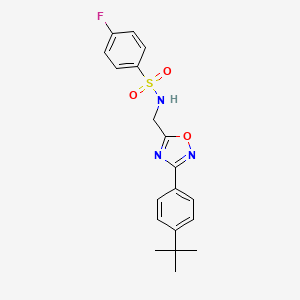
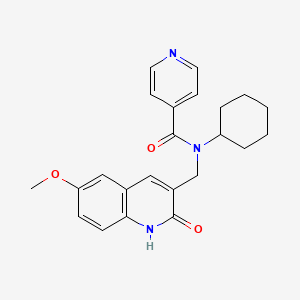
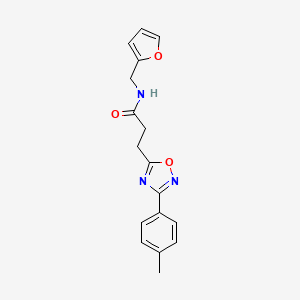
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)